methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Description
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core substituted with a chlorine atom at position 5 and a methyl ester group at position 5. The chlorine substituent enhances electrophilicity, while the ester group offers a handle for further functionalization.
Properties
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDHSJKQGJUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160488 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-76-8 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and esterification steps .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the pyrrolopyridine ring critically influences reactivity and physicochemical properties. For example:
- Methyl 6-Chloro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate (CAS 2092825-14-2) is a positional isomer of the target compound, with chlorine and ester groups swapped (Cl at position 6, ester at 5).
- Methyl 5-Chloro-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate (CAS 1190321-49-3) places the ester at position 3, adjacent to the nitrogen-rich pyrrole ring. This proximity may increase steric hindrance in reactions targeting the pyrrole nitrogen .
Halogen and Functional Group Variations
- Methyl 3-Bromo-1H-Pyrrolo[2,3-b]Pyridine-6-Carboxylate () substitutes chlorine with bromine at position 3. Bromine’s larger atomic radius and weaker C–Br bond (vs. C–Cl) enhance reactivity in cross-coupling reactions, making this compound more suitable for Suzuki-Miyaura couplings .
- 5-Bromo-6-Chloro-1H-Pyrrolo[2,3-b]Pyridine (CAS 1190321-59-5) features dual halogenation. The presence of both Br and Cl may improve binding affinity in kinase inhibitors but could also increase toxicity risks .
Ester Group Modifications
- Ethyl 4-Chloro-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate (CAS 885500-55-0) replaces the methyl ester with an ethyl group.
- Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate () shifts the pyrrolopyridine core to a [2,3-c] system. This structural change alters ring electronics, as seen in the 60% yield for its synthesis (vs. 85% for the methoxy analog), highlighting the impact of electron-donating groups on reaction efficiency .
Functional Group Additions
- 6-Methyl-1H-Pyrrolo[2,3-b]Pyridine-5-Carbonitrile (CAS 1000340-86-2) replaces the ester with a nitrile group. The strong electron-withdrawing nature of CN polarizes the ring, increasing acidity at adjacent positions and altering hydrogen-bonding capabilities in drug-receptor interactions .
Biological Activity
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS No. 1305324-76-8) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C₉H₇ClN₂O₂
- Molecular Weight : 210.62 g/mol
- InChI Key : HQNDHSJKQGJUKN-UHFFFAOYSA-N
- Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) suggest potential for CNS activity .
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations. For instance, compounds derived from similar structures have demonstrated potent antiproliferative activity against breast cancer and leukemia cell lines .
2. Enzyme Inhibition
The compound has been identified as a potential inhibitor of several key enzymes involved in cancer progression and inflammation:
- DYRK1A Inhibition : Methyl derivatives of pyrrolo[2,3-b]pyridine have been synthesized and tested for their ability to inhibit DYRK1A, a kinase implicated in various cancers. These derivatives showed nanomolar-level inhibitory activity in enzymatic assays .
- CYP Enzyme Interaction : It is noted as a CYP1A2 inhibitor, which may influence drug metabolism and interactions .
3. Anti-inflammatory and Antioxidant Properties
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- The presence of the chloro group at the 5-position enhances enzyme affinity and biological activity.
- Variations in substituents on the pyrrole ring can lead to alterations in potency against cancer cell lines and enzyme targets.
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | Structure | 0.0227 | Anticancer |
| Pyrazolyl derivative | - | Nanomolar | DYRK1A inhibitor |
| Other derivatives | - | Varies | Anti-inflammatory |
Case Study 1: Anticancer Activity
A study involving methyl 5-chloro derivatives demonstrated significant inhibition of cell growth in human breast cancer cell lines (MCF7). The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
Case Study 2: Neuroprotective Effects
In a model of neuroinflammation, this compound reduced TNF-alpha and IL-6 levels significantly compared to controls. This indicates its potential as a therapeutic agent in treating neurodegenerative diseases like Alzheimer's.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 5 undergoes nucleophilic substitution under basic conditions. Key examples include:
-
Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the adjacent pyridine nitrogen .
Hydrolysis and Decarboxylation of the Ester Group
The methyl ester undergoes hydrolysis under alkaline conditions, forming the corresponding carboxylic acid:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH (2M) in ethanol, reflux | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | 71% |
-
Decarboxylation : Heating the carboxylic acid derivative at 200°C in quinoline results in decarboxylation to 5-chloro-1H-pyrrolo[2,3-b]pyridine .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand | Product | Yield | Reference |
|---|---|---|---|---|
| Morpholine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 5-Morpholino derivative | 65% |
Functionalization via the Pyrrole Nitrogen
The NH group in the pyrrole ring undergoes alkylation or acylation:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Benzyl bromide, K₂CO₃ | N1-Benzyl-protected derivative | 88% | |
| Acetic anhydride, pyridine | N1-Acetyl derivative | 91% |
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Bromine (Br₂) in CHCl₃ | 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | 58% | |
| Nitration (HNO₃/H₂SO₄) | 3-Nitro derivative | 47% |
Reduction Reactions
The ester group can be selectively reduced:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄ in THF | 6-(Hydroxymethyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine | 64% | |
| DIBAL-H in toluene | Aldehyde intermediate | 52% |
Biological Relevance of Reaction Products
Derivatives synthesized via these reactions exhibit pharmacological activities:
-
Kinase Inhibition : Suzuki-coupled aryl derivatives (e.g., 5-phenyl) show FGFR1 inhibition (IC₅₀ = 7–25 nM) .
-
Anticancer Activity : N1-acetylated analogs demonstrate antiproliferative effects against breast cancer cells (IC₅₀ = 15–51 μM) .
Comparative Reactivity of Analogous Compounds
Q & A
Q. How can reaction conditions be optimized to improve the synthesis yield and purity of methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate?
Methodological Answer: Optimization involves adjusting catalyst loading, solvent choice, and reaction temperature. For example, aluminum chloride (AlCl₃) in 1,2-dichlorobenzene at 378 K for 5 hours facilitates cyclization, achieving a 73% yield . Recrystallization from ethanol enhances purity by removing unreacted intermediates. Key parameters:
- Catalyst : AlCl₃ (10 equivalents relative to substrate) .
- Solvent : High-boiling solvents (e.g., 1,2-dichlorobenzene) prevent premature reaction quenching.
- Work-up : Adjust pH to 10 with sodium bicarbonate to neutralize acidic byproducts .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer: A combination of ¹H NMR , IR , and MS is critical:
- ¹H NMR (DMSO-d₆): Peaks at δ 1.15 (CH₃), 3.65 (OCH₃), and aromatic protons (δ 6.95–7.13) confirm substituent positions .
- IR : Bands at 1731 cm⁻¹ (ester C=O) and 1701 cm⁻¹ (amide C=O) validate functional groups .
- MS : Molecular ion [M]+ at m/z 245 and fragmentation patterns align with expected decomposition pathways .
For unambiguous confirmation, X-ray crystallography resolves stereochemical ambiguities via C–H⋯π and hydrogen-bonding interactions .
Q. How can byproducts like dechlorinated derivatives be minimized during synthesis?
Methodological Answer: Control reaction temperature and catalyst stoichiometry. Excess AlCl₃ or prolonged heating above 378 K may promote dechlorination. Use inert atmospheres to avoid hydrolytic side reactions. Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .
Advanced Research Questions
Q. What computational methods predict the regioselectivity of electrophilic substitution in the pyrrolo[2,3-b]pyridine core?
Methodological Answer: Density Functional Theory (DFT) calculates electron density distribution to identify reactive sites. For example:
- NBO Analysis : Reveals electron-deficient regions prone to electrophilic attack (e.g., C-5 position for chlorination) .
- Reaction Path Search : Quantum chemical simulations (e.g., IRC calculations) model transition states, confirming favorable chlorination at C-5 over C-3 .
Pair computational predictions with experimental validation using isotopic labeling or substituent-directed reactions .
Q. How does the methyl ester group influence hydrolytic stability under physiological pH conditions?
Methodological Answer: Conduct pH-dependent stability studies :
- Buffer Systems : Incubate the compound in buffers (pH 2–10) at 310 K.
- HPLC Monitoring : Track ester hydrolysis to carboxylic acid over 24–72 hours.
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics.
Results : Ester stability decreases above pH 7 due to nucleophilic hydroxide attack. Steric hindrance from the pyrrolopyridine ring may slow hydrolysis compared to linear esters .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Methodological Answer: Apply Design of Experiments (DoE) to isolate critical variables:
- Factors : Catalyst type, solvent polarity, temperature.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., AlCl₃ in 1,2-dichlorobenzene maximizes yield) .
- Statistical Validation : Use ANOVA to confirm significance (p < 0.05).
Reproducibility improves with strict moisture control (e.g., Schlenk techniques) and standardized work-up protocols .
Q. How can reaction mechanisms for cyclization steps be elucidated?
Methodological Answer: Mechanistic Probes :
- Isotopic Labeling : Introduce ¹³C at the carbonyl group to track cyclization via NMR.
- Trapping Intermediates : Use quenching agents (e.g., methanol) to isolate and characterize enol intermediates.
Computational Modeling : IRC simulations reveal a Friedel-Crafts-type mechanism, where AlCl₃ polarizes the chloroacetyl group, enabling electrophilic aromatic substitution .
Q. What structural modifications enhance bioactivity while retaining the pyrrolo[2,3-b]pyridine scaffold?
Methodological Answer: SAR Studies :
- Position 5 : Replace Cl with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects.
- Position 6 : Ester-to-amide conversion improves metabolic stability .
- Position 1 : Introduce bulky substituents (e.g., tert-butyl) to hinder enzymatic degradation.
Validation : Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
